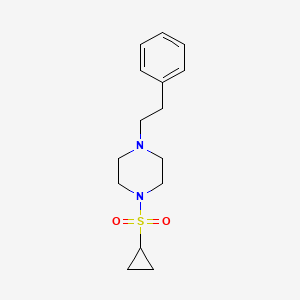

![molecular formula C20H18N4O3S2 B6581662 4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 1209192-26-6](/img/structure/B6581662.png)

4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide” is a complex organic molecule. It contains an imidazo[2,1-b][1,3]thiazole ring, which is a fused ring system containing nitrogen and sulfur atoms . This type of structure is often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b][1,3]thiazole ring, a benzamide group, and a dimethylsulfamoyl group. The exact structure would need to be determined through techniques such as NMR and MS spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Techniques such as HPLC could be used to analyze these properties .科学的研究の応用

IDO1 Inhibition for Immunomodulation

4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide: is an IDO1 inhibitor. Indoleamine-2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that catalyzes the initial and rate-limiting step of the kynurenine pathway in L-tryptophan metabolism. Overexpression of IDO1 is associated with cancer progression, malaria, multiple sclerosis, and other life-threatening diseases . Researchers have designed and synthesized novel fused heterocyclic compounds targeting IDO1, some of which exhibit promising inhibitory activity. These compounds could potentially modulate immune responses and impact disease outcomes.

Anticancer Properties

The imidazo[2,1-b][1,3]thiazole scaffold has attracted attention due to its potential anticancer properties. Researchers have explored derivatives of this compound as potential chemotherapeutic agents. Further studies are needed to elucidate the exact mechanisms of action and evaluate their efficacy against specific cancer types .

Antimicrobial Activity

The presence of both imidazole and thiazole moieties suggests possible antimicrobial properties. Researchers have synthesized analogues of this compound and evaluated their antibacterial and antifungal activities. Investigating their effects against specific pathogens could provide valuable insights for drug development .

Drug Design and Optimization

The unique structure of 4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide provides opportunities for drug design. Researchers can explore modifications to enhance its potency, selectivity, and pharmacokinetic properties. Computational studies, including docking analyses, can guide further optimization.

作用機序

Target of Action

The primary target of this compound is Midkine (MDK) . Midkine is a heparin-binding growth factor that is overexpressed in various human cancers and plays crucial roles in cell survival, growth, migration, and angiogenesis .

Mode of Action

This compound interacts with its target, Midkine, by reducing its protein level in cells . The reduction occurs in a dose-dependent manner, with significant effects observed at concentrations as low as 25 nM . The exact mechanism of this interaction is yet to be identified .

Biochemical Pathways

The compound affects the PI 3-K/AKT signaling pathway . This pathway is crucial for cell survival and growth. Inhibition of this pathway leads to apoptosis, or programmed cell death .

Pharmacokinetics

It is soluble in dmso at a concentration of 5 mg/ml , suggesting it may have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the inhibition of cell viability in Midkine-positive cells . This includes HEK293, H441, and H520 cells, with inhibition rates of over 60% observed at a concentration of 500 nM . The compound induces apoptosis in these cells as a result of PI 3-K/AKT signaling inhibition . It has little effect on midkine-negative cells such as normal human lung fibroblasts (nhlf) or hek293 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable under freezing conditions and should be protected from light . More research is needed to fully understand how other environmental factors may influence its action.

特性

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S2/c1-23(2)29(26,27)17-8-6-14(7-9-17)19(25)21-16-5-3-4-15(12-16)18-13-24-10-11-28-20(24)22-18/h3-13H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMXSETUUUDFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)

![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)

![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)

![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)

![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)

![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581653.png)

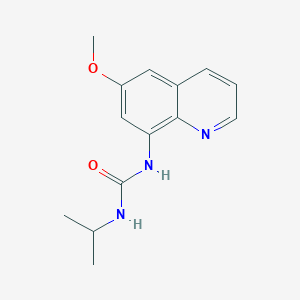

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)

![3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine](/img/structure/B6581663.png)

![3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6581669.png)